1-Benzyl-1-tert-butylhydrazine

Description

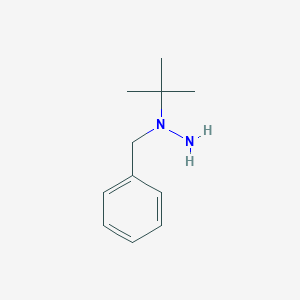

Structure

2D Structure

3D Structure

Properties

CAS No. |

91215-73-5 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-benzyl-1-tert-butylhydrazine |

InChI |

InChI=1S/C11H18N2/c1-11(2,3)13(12)9-10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3 |

InChI Key |

HMCXNAOTYFWGCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Benzyl 1 Tert Butylhydrazine Derivatives

Mechanistic Pathways of N-N Bond Transformations

The transformations involving the nitrogen-nitrogen (N-N) bond in hydrazine (B178648) derivatives are fundamental to their synthetic utility. In the context of 1-benzyl-1-tert-butylhydrazine, these transformations are often key steps in more complex reaction sequences. Phenylhydrazines, a related class of compounds, are known to participate in a multitude of synthetic transformations, often proceeding through radical mechanisms under oxidative conditions. researchgate.net These reactions can exhibit high regioselectivity under mild conditions. researchgate.net The versatility of phenylhydrazines in generating diverse heterocyclic scaffolds underscores the potential of this compound derivatives to undergo similar N-N bond activating transformations, leading to a variety of valuable chemical structures. researchgate.net

Reactivity with Electrophilic and Nucleophilic Reagents

The reactivity of this compound is characterized by the presence of two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. A nucleophile is a species that donates a pair of electrons to form a new covalent bond, and as such, is considered a Lewis base. masterorganicchemistry.com The vast majority of organic reactions involve the interaction between a nucleophile and an electrophile, a species that accepts an electron pair. masterorganicchemistry.com

This compound can react with various electrophiles. For instance, in the synthesis of pyrazole (B372694) derivatives, it acts as a bidentate nucleophile, reacting with 1,3-difunctional compounds like 1,3-diketones or α,β-unsaturated ketones. mdpi.com The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms on an electrophilic carbon of the reaction partner.

Conversely, while the hydrazine moiety is primarily nucleophilic, the benzyl (B1604629) and tert-butyl groups can influence its reactivity and, under certain conditions, the molecule or its derivatives can react with nucleophiles, particularly after activation. The general mechanism for electrophilic aromatic substitution, a reaction involving an electrophile and an aromatic ring, proceeds through the formation of a positively charged intermediate. unibo.it While not a direct reaction of the hydrazine nitrogens, electrophilic substitution on the benzyl group's aromatic ring is a plausible reaction pathway.

Role in Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to participate in cyclization reactions with suitable electrophilic partners.

Formation of Pyrazole Derivatives

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles, is a well-established application of hydrazine derivatives. The reaction of this compound with appropriate 1,3-dicarbonyl compounds or their equivalents leads to the formation of substituted pyrazoles.

One common method involves the cyclocondensation with β-diketones. mdpi.com The reaction of β-diketones with hydrazine derivatives can, however, lead to the formation of two regioisomers. mdpi.com Another approach utilizes α,β-unsaturated ketones, which first react with the hydrazine to form pyrazoline intermediates that are subsequently oxidized to pyrazoles. mdpi.comnih.gov For example, the condensation of an α,β-ethylenic ketone with a substituted hydrazine in the presence of a catalyst can yield 1,3,5-trisubstituted pyrazoles after in-situ oxidation. nih.gov

The reaction of this compound with 2-chlorovinyl ketones provides a route to unsymmetrical 1-(tert-butyl)-3- and -5-disubstituted pyrazoles. researchgate.net The regioselectivity of this reaction is influenced by the ability of the ketone to undergo nucleophilic substitution of the chlorine atom versus dehydrochlorination to form an acetylenic ketone intermediate. researchgate.net

Furthermore, the reaction of β-CF3-1,3-enynes with tert-butylhydrazine (B1221602) can lead to the formation of 1,4,5-trisubstituted pyrazoles after oxidation. mdpi.com Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), have been shown to be efficient media for the cyclocondensation reaction between enaminones and tert-butylhydrazine, leading to the regioselective synthesis of tert-butylpyrazoles in high yields. ias.ac.in

A study on the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride demonstrated the regiospecific formation of 4-substituted 1H-pyrazole-5-carboxylates in very good yields. organic-chemistry.org

Table 1: Examples of Reagents for Pyrazole Synthesis with Hydrazine Derivatives

| Reagent Type | Specific Example | Resulting Heterocycle |

|---|---|---|

| 1,3-Diketone | Acetylacetone | Polysubstituted Pyrazole |

| α,β-Unsaturated Ketone | Chalcone | Pyrazoline (intermediate), then Pyrazole |

| 2-Chlorovinyl Ketone | Various alkyl/halomethyl 2-chlorovinyl ketones | 1-tert-Butyl-3/5-alkylpyrazoles |

| β-CF3-1,3-enyne | Aryl-substituted β-CF3-1,3-enynes | 1,4,5-Trisubstituted Pyrazole |

Synthesis of Piperazines and Pyrazolidines

While the synthesis of pyrazoles is a prominent application, this compound derivatives can also be precursors for other nitrogen-containing heterocycles like piperazines and pyrazolidines. The synthesis of 1-benzylpiperazine (B3395278) itself can be achieved through the reaction of piperazine (B1678402) with benzyl chloride. orgsyn.org Although this does not directly involve this compound, it highlights the utility of the benzyl group in the synthesis of piperazine structures.

The formation of pyrazolidines can occur from the reaction of hydrazine derivatives with suitable precursors. For instance, the reaction of β-CF3-1,3-enynes with acetyl hydrazine yields 1,4,5-trisubstituted pyrazolidines. mdpi.com This suggests that under appropriate conditions, this compound could react similarly to form benzyl- and tert-butyl-substituted pyrazolidines.

Sigmatropic Rearrangements and Other Pericyclic Reactions

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orghcpgcollege.edu.in These reactions are classified by an order term [i,j], indicating the number of atoms over which the sigma bond moves. wikipedia.org Well-known examples include the Cope and Claisen rearrangements, which are mdpi.commdpi.com sigmatropic shifts. wikipedia.orghcpgcollege.edu.in

While specific examples of sigmatropic rearrangements directly involving this compound are not extensively documented in the provided context, derivatives of this compound, particularly those containing unsaturated moieties, could potentially undergo such transformations. For instance, a derivative containing a 1,5-diene system could be susceptible to a Cope rearrangement. hcpgcollege.edu.in Similarly, an allyl benzyl ether derivative could undergo a Claisen rearrangement. libretexts.org These reactions are often thermally or photochemically induced and proceed through a concerted mechanism involving a cyclic transition state. hcpgcollege.edu.in The stereochemistry of these reactions is governed by the principles of orbital symmetry. hcpgcollege.edu.in

C-H Bond Functionalization and Activation Studies

C-H bond functionalization is a powerful strategy in organic synthesis that involves the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, among others. sigmaaldrich.comyale.edu This approach offers significant advantages in terms of atom and step economy. sigmaaldrich.comyale.edu

In the context of this compound, the benzylic C-H bonds are particularly susceptible to functionalization. Metal-free methods have been developed for the direct amination of benzylic C-H bonds. researchgate.net For example, the reaction of benzylic substrates with various amines can yield mono-amination products in good to excellent yields. researchgate.net

Transition metal-catalyzed C-H functionalization has also emerged as a potent tool. nih.gov Palladium-based catalysts, for instance, can promote the para-selective C-H functionalization of benzylic electrophiles. nih.gov Mechanistic studies suggest that these reactions can proceed through an uncommon dearomatization of the benzyl moiety followed by a base-enabled rearomatization. nih.gov Rhodium catalysts have also been employed in C-H activation, for example, in the enantioselective desymmetrization of meso bicyclic hydrazines, which proceeds via a C-H activation/1,4-migration of the rhodium catalyst. scholaris.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylhydrazine |

| 1,3-Diketone |

| α,β-Unsaturated Ketone |

| Pyrazole |

| Pyrazoline |

| 1,3,5-Trisubstituted Pyrazole |

| 2-Chlorovinyl Ketone |

| 1-tert-Butyl-3-alkylpyrazole |

| 1-tert-Butyl-5-alkylpyrazole |

| Acetylenic Ketone |

| β-CF3-1,3-enyne |

| 1,4,5-Trisubstituted Pyrazole |

| 1-Butyl-3-methylimidazolium tetrafluoroborate |

| Enaminone |

| tert-Butylpyrazole |

| Enaminodiketone |

| 4-Substituted 1H-pyrazole-5-carboxylate |

| Piperazine |

| Pyrazolidine (B1218672) |

| 1-Benzylpiperazine |

| Benzyl Chloride |

| 1,4,5-Trisubstituted Pyrazolidine |

| 1,5-Diene |

Functional Group Interconversions Involving Hydrazine Moieties

The hydrazine moiety within this compound and its derivatives is a versatile functional group capable of undergoing a variety of transformations. These interconversions are fundamental in synthetic organic chemistry, allowing for the introduction of new functionalities and the construction of complex molecular architectures, including heterocyclic systems. Key transformations of the hydrazine group include oxidation to azo compounds, acylation to form hydrazides, and participation in cyclization reactions to yield heterocycles such as pyrazoles and isoquinolines.

One of the prominent functional group interconversions of hydrazine derivatives is their oxidation to the corresponding azo compounds. This transformation is significant as azo compounds are themselves valuable intermediates in organic synthesis. For instance, the alkylation of tert-butyl lithiohydrazones, formed from the reaction of a carbonyl compound with tert-butylhydrazine, with reagents like benzyl bromide leads to the formation of tert-butylazo compounds. cdnsciencepub.com This reaction proceeds via the formation of a hydrazone anion, which is then alkylated. Although this example starts from a hydrazone, it demonstrates the accessibility of the azo functionality from precursors related to this compound.

Acylation of the hydrazine nitrogen is another crucial functional group interconversion, leading to the formation of stable hydrazides. The reaction of tert-butylhydrazine hydrochloride with acylating agents such as benzoyl chloride in the presence of a base like triethylamine (B128534) readily produces N'-(tert-butyl)benzohydrazide. mdpi.com This process involves the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the acylating agent. Similarly, this compound can be expected to undergo acylation to afford the corresponding N-acyl-N'-benzyl-N'-tert-butylhydrazide. These hydrazide derivatives are important in various fields, including medicinal chemistry. For example, various monoacyl hydrazines, including N-benzoyl-N'-tert-butyl hydrazine, are utilized as intermediates in the synthesis of more complex molecules. google.com

The hydrazine moiety is a key building block in the synthesis of various nitrogen-containing heterocycles. Both benzylhydrazine (B1204620) and tert-butylhydrazine have been shown to participate in multicomponent reactions to form pyrazoles. orgsyn.org For instance, the reaction of a hydrazone with a nitroolefin can lead to the formation of a pyrazole ring system. The steric and electronic properties of the substituents on the hydrazine influence the reaction's feasibility and outcome. orgsyn.org In a similar vein, both benzylhydrazine and tert-butylhydrazine hydrochloride have been employed in manganese-catalyzed reactions with vinyl isocyanides to synthesize substituted isoquinolines, demonstrating the conversion of the hydrazine functionality into a part of a larger heterocyclic framework. rsc.org

Furthermore, hydrazine derivatives can react with isothiocyanates to form thiosemicarbazides. While a direct example with this compound is not prominently documented, the formation of 1-benzyl-1-methyl-4-tert-butylthiosemicarbazide from the corresponding hydrazine suggests a similar reaction pathway is plausible for this compound. scispace.com

The reactivity of the hydrazine can also be influenced by the reaction conditions, sometimes leading to unexpected products or lack of reactivity. For example, attempts to use tert-butylhydrazine in certain recyclization reactions have been reported to fail, resulting in complex mixtures of products, which underscores the nuanced reactivity of this functional group. beilstein-journals.org

The following tables summarize some of the key functional group interconversions involving hydrazine derivatives related to this compound.

Computational and Theoretical Studies of 1 Benzyl 1 Tert Butylhydrazine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For hydrazine (B178648) derivatives, these calculations elucidate geometric parameters, reaction mechanisms, and electronic characteristics.

Density Functional Theory (DFT) has become a primary method for investigating the properties of substituted hydrazines due to its balance of computational cost and accuracy. Studies on analogues such as N,N'-di(ortho-substituted benzyl) hydrazine have utilized the B3LYP functional with the 6-31G(d) basis set to perform conformational analysis and determine structural and electronic properties. researchgate.net This level of theory has been shown to provide reliable results for bond lengths and angles that are comparable to experimental data. researchgate.net

DFT calculations are also employed to explore reaction mechanisms, such as the ozonation of substituted hydrazines, by mapping out the energies of intermediates and transition states that are not experimentally accessible. nih.gov In the study of Schiff base derivatives of hydrazine, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, DFT has been used to optimize molecular geometry, with results showing good correlation with experimental X-ray diffraction data. nih.gov These studies confirm that atoms like nitrogen and aromatic carbons in the hydrazine framework typically exhibit sp² hybrid character. nih.gov

While DFT is prevalent, other computational methods also find application. Ab initio methods, which are based on first principles without empirical parameterization, have been used to study the thermochemistry of related small molecules like diazenyl radicals, providing fundamental energetic data. researchgate.net For instance, ab initio UHF/6-31G* calculations have been successfully applied to analyze the structure and rotational barriers in radicals related to hydrazine derivatives. researchgate.net

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster, albeit more approximate, alternative for computational screening. uni-muenchen.decore.ac.uk These methods simplify Hartree-Fock theory by using parameters derived from experimental data to accelerate calculations. uni-muenchen.de They are particularly useful for large systems or for preliminary conformational searches before applying more rigorous DFT or ab initio methods. For example, the MNDO-PM3 method has been used for calculating molecular geometries and energies in systems related to diazetidines, which are cyclic hydrazine derivatives. core.ac.uk

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of a molecule are governed by the distribution of its electrons in molecular orbitals. Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. nih.govossila.com A small gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity, as it requires less energy to promote an electron to an excited state. nih.gov

In theoretical studies of N,N'-di(ortho-substituted benzyl) hydrazine (DBH(R)), it was found that the nature of the substituent (R) on the benzyl (B1604629) rings significantly impacts the HOMO-LUMO gap. researchgate.net The distribution of these frontier orbitals is typically across the entire π-conjugated system. researchgate.netnih.gov The effect of different substituents on the calculated energy gap provides insight into how molecular stability can be tuned.

Table 1: Calculated HOMO-LUMO Energy Gaps for N,N'-di(ortho-substituted benzyl) hydrazine (DBH(R)) Analogues (Note: This table is generated based on findings reported for benzyl hydrazine analogues. researchgate.net)

| Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| H | -8.57 | -1.01 | 7.56 |

| Me | -8.27 | -0.95 | 7.32 |

| OH | -8.11 | -1.14 | 6.97 |

Data derived from theoretical studies on benzyl hydrazine analogues. researchgate.net

The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are rich or deficient in electrons. nih.gov This analysis is critical for predicting how a molecule will interact with other species, particularly in biological systems. For a hydrazine Schiff base analogue, MESP analysis showed that negative potential sites are concentrated around electronegative atoms like nitrogen and sulfur, while positive potentials are located around hydrogen atoms. nih.gov Such charge distribution patterns are crucial for understanding non-covalent interactions and receptor binding.

The three-dimensional structure and conformational flexibility of hydrazine derivatives are critical to their function. Computational studies have been instrumental in identifying stable conformers and the energy barriers between them.

For N,N'-di(ortho-substituted benzyl) hydrazine, conformational analysis performed by rotating the torsion angle of the N-N bridge indicated that the anti-plane conformation is the most stable. researchgate.net In studies of the closely related insecticide 1,2-dibenzoyl-1-tert-butylhydrazine, a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations revealed the importance of specific rotameric conformations for biological activity. acs.orgacs.org These studies identified a crucial nN(amide) → π*Ar interaction that stabilizes the biologically active trans-cis (t-c) rotamer. acs.org

Furthermore, research on 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide showed through X-ray analysis and computational studies that the bulky tert-butyl group induces a folded conformation in the solid state, in contrast to the extended conformation adopted by a cyclohexyl analogue. mdpi.comnih.gov This highlights the significant influence of sterically demanding groups like tert-butyl on the preferred molecular geometry.

Table 2: Stable Conformations of Hydrazine Analogues Determined by Computational and Experimental Studies (Note: This table summarizes findings from various studies on related hydrazine compounds.)

| Compound/Analogue Class | Method(s) | Most Stable Conformation(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| N,N'-di(ortho-substituted benzyl) hydrazine | DFT (B3LYP/6-31G(d)) | Anti-plane | The anti-plane conformation minimizes steric hindrance. | researchgate.net |

| 1,2-Dibenzoyl-1-tert-butylhydrazine | X-ray, NMR, DFT | Trans-cis (t-c) rotamer | Stabilized by an nN(amide) → π*Ar interaction. | acs.orgacs.org |

Theoretical Mechanistic Elucidations and Reaction Path Analysis

Theoretical and computational chemistry provides powerful tools to elucidate the complex reaction mechanisms of hydrazine derivatives at a molecular level. While specific computational studies focusing exclusively on 1-benzyl-1-tert-butylhydrazine are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations into its close analogues, such as tert-butylhydrazine (B1221602), and other substituted hydrazines. These studies offer significant insights into the probable reaction pathways, including processes like oxidation, reduction, and the formation of various adducts.

Reaction mechanisms for substituted hydrazines are often found to proceed through pathways involving radical species or via concerted processes. For instance, in the ozonation of unsymmetrical dimethylhydrazine (UDMH), a related substituted hydrazine, computational studies indicate that the reaction initiates with a hydrogen abstraction from the -NH₂ group. nih.gov This initial step is followed by the oxidation of the resulting nitrogen-radical species. nih.gov This type of hydrogen atom abstraction is a common theme in the reactivity of hydrazines. Theoretical studies on the reduction of Neptunium(VI) with tert-butylhydrazine, an analogue of the title compound, also highlight the importance of hydrogen transfer in the reaction mechanism. researchgate.net

Furthermore, Density Functional Theory (DFT) calculations have been instrumental in mapping out the potential energy surfaces for reactions involving hydrazine derivatives. These calculations help in identifying the most probable reaction pathways by comparing the energy barriers of different proposed mechanisms. For example, in the study of Np(VI) reduction by various hydrazine derivatives, potential energy profiles suggested that a free radical mechanism is the most likely reaction pathway. researchgate.net Similarly, in the gold-catalyzed hydrohydrazination of alkynes, DFT studies were used to explore various mechanistic pathways, ultimately favoring a route involving alkyne coordination followed by an intermolecular hydrazide-assisted proton transfer. acs.org

The steric bulk of the tert-butyl group and the electronic influence of the benzyl group in this compound are expected to play a significant role in dictating its reaction mechanisms. The tert-butyl group can sterically hinder certain reaction pathways, while the benzyl group can influence the electronic properties of the hydrazine moiety through inductive and resonance effects. These substituent effects are a key area of investigation in the computational analysis of related compounds.

Activation Energy and Reaction Energy Relationships

Activation energy (Ea) and reaction energy (ΔE) are fundamental parameters in understanding the kinetics and thermodynamics of chemical reactions involving this compound and its analogues. Computational methods, particularly DFT, are frequently employed to calculate these energy values, providing quantitative insights into reaction feasibility and rates.

Studies on analogues provide valuable benchmarks for the expected activation energies. For example, in the computational study of N-nitrosodimethylamine formation from UDMH ozonation, a high activation barrier of 42 kcal/mol was calculated for the decomposition of an intermediate, tetramethyl tetraazene (TMT), which aligns with experimental observations of low product yields. nih.gov In another study, the experimentally determined Gibbs activation energy for the addition of a fluoroarene to a dimagnesium complex was modeled by DFT, yielding a comparable value (ΔG‡₂₉₈ K(DFT) = 25.7 kcal mol⁻¹ vs. experiment = 21.3 kcal mol⁻¹). researchgate.net

The relationship between the structure of the hydrazine derivative and the activation energy is a critical aspect explored in theoretical studies. For instance, in the reduction of Np(VI) by a series of hydrazine derivatives, the calculated energy barriers for the rate-determining step were used to establish a trend in reduction ability, which was consistent with experimental results. researchgate.net This demonstrates the predictive power of computational chemistry in assessing the reactivity of different substituted hydrazines.

The data in the table below, gathered from computational studies on analogues of this compound, illustrates the typical range of activation and reaction energies for various reaction types.

| Reaction / Analogue | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Source |

| UDMH-Ozone Reaction (TMT formation) | MP2/6-311G(d) | 42 | - | nih.gov |

| Np(VI) reduction by carbohydrazide | DFT | 22.26 | - | researchgate.net |

| Addition of C₆F₆ to a Mg-Mg bond | ωB97X | 25.7 (Gibbs Free Energy) | - | researchgate.net |

| Thermolysis of (+)-1-diphenylmethyl-2-(2-butyl)diazene | - | 31.2 | - | acs.org |

This table presents a selection of calculated activation and reaction energies for reactions involving analogues of this compound to provide context for its potential reactivity.

Transition State Analysis

The analysis of transition states is a cornerstone of computational mechanistic studies, providing a snapshot of the highest energy point along a reaction coordinate. The geometry and electronic structure of the transition state offer deep insights into the factors that control the reaction rate and selectivity. For reactions involving analogues of this compound, transition state analysis has been used to elucidate bonding changes and the role of substituents.

In the DFT study of the reduction of Np(VI) by tert-butylhydrazine, the transition state for the reduction process was characterized. researchgate.net This analysis revealed the specific interactions and bond-forming/breaking events that occur at the peak of the energy barrier. Similarly, in the study of the addition of hexafluorobenzene (B1203771) to a dimagnesium complex, the transition state analysis showed a polarization of the Mg-Mg bond and significant charge localization on the fluoroarene moiety. researchgate.net

The nature of the transition state can be further understood through various computational techniques, such as Natural Bond Orbital (NBO), Quantum Theory of Atoms-in-Molecules (QTAIM), and Electron Localization Function (ELF) analyses. These methods provide detailed information about the evolution of chemical bonds along the reaction pathway. For example, in the reduction of Np(VI) with hydrazine derivatives, these analyses have been used to explore the bonding evolution of the structures along the reaction pathways. researchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-benzyl-1-tert-butylhydrazine, offering precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) and tert-butyl groups, as well as the N-H proton of the hydrazine (B178648) moiety.

The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The two methylene (B1212753) protons (CH₂) of the benzyl group are expected to produce a singlet at approximately δ 3.7 ppm. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region, expected around δ 1.1 ppm. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is anticipated to be in the range of δ 3.5 to 4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Methylene (CH₂) | ~3.70 | Singlet | 2H |

| N-H | 3.50 - 4.50 | Broad Singlet | 1H |

Note: These are predicted values based on analogous structures.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. In the case of this compound, distinct signals are expected for the carbons of the benzyl and tert-butyl groups.

The aromatic carbons of the benzyl group will show multiple signals in the δ 125-140 ppm range. The quaternary aromatic carbon (ipso-carbon) attached to the methylene group is expected at the downfield end of this range. The methylene carbon (CH₂) of the benzyl group should appear around δ 55-60 ppm. The quaternary carbon of the tert-butyl group is predicted to be in the region of δ 50-55 ppm, while the methyl carbons of the tert-butyl group will produce a single sharp signal around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 125.0 - 140.0 |

| Methylene (CH₂) | 55.0 - 60.0 |

| Quaternary tert-Butyl (C) | 50.0 - 55.0 |

Note: These are predicted values based on analogous structures.

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms. nih.gov Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information about the hydrazine nitrogens in this compound. acs.orgresearchgate.net The chemical shifts of the two nitrogen atoms would confirm their distinct environments, one being tertiary (bonded to the benzyl and tert-butyl groups) and the other being primary (bonded to two hydrogens). spectrabase.com This technique is also particularly useful for studying potential tautomeric equilibria in hydrazine derivatives, although significant tautomerism is not expected for this specific compound under normal conditions. mdpi.com The expected chemical shifts would be in the characteristic range for alkyl and benzyl substituted hydrazines. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and aromatic C=C bonds.

N-H Stretching: The N-H stretching vibrations of the primary amine end of the hydrazine are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹.

C-H Aromatic Stretching: The C-H stretching of the benzene (B151609) ring will likely be observed as a series of sharp peaks just above 3000 cm⁻¹.

C-H Aliphatic Stretching: The C-H stretching vibrations of the methylene and tert-butyl groups are expected to appear in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretching: The C=C stretching vibrations within the aromatic ring typically give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration is expected in the 1590-1650 cm⁻¹ range.

The presence of these characteristic bands in an IR spectrum would provide strong evidence for the structure of this compound. chemicalbook.comnist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.org For this compound (C₁₁H₁₈N₂), the molecular weight is 178.27 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178.

The fragmentation of this compound would likely proceed through several characteristic pathways: chemguide.co.uklibretexts.orglibretexts.org

Benzylic Cleavage: Cleavage of the C-N bond adjacent to the benzene ring would result in the formation of a stable tropylium (B1234903) ion at m/z = 91, which is often the base peak for benzyl-containing compounds.

Loss of a tert-Butyl Group: Cleavage of the N-C bond of the tert-butyl group would lead to the formation of a stable tert-butyl cation at m/z = 57.

Alpha-Cleavage: Cleavage of the N-N bond is also a possibility, leading to further fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 178 | [C₁₁H₁₈N₂]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium Ion) |

Note: These are predicted values based on established fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.neteurjchem.com If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. nih.govacs.orgmdpi.commdpi.com This data would unambiguously confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state, including the geometry around the nitrogen atoms and the orientation of the benzyl and tert-butyl groups. As of now, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

No published methods detailing the use of HPLC for the analysis of this compound were found.

Thin-Layer Chromatography (TLC)

No published methods detailing the use of TLC for monitoring reactions involving or assessing the purity of this compound were found.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in Heterocyclic Chemistry

Substituted hydrazines are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceuticals and agrochemicals. nbu.ac.in The reaction of hydrazines with bifunctional electrophiles is a classic and powerful method for constructing rings like pyrazoles, pyridazines, and indoles.

While direct studies on 1-benzyl-1-tert-butylhydrazine are limited, the extensive use of its parent compounds, benzylhydrazine (B1204620) and tert-butylhydrazine (B1221602), in heterocyclic synthesis provides a strong indication of its utility. For instance, benzylhydrazine is a key reagent in the synthesis of 1-benzyl-substituted pyrazoles from α,β-unsaturated ketones and aldehydes. orgsyn.org Similarly, tert-butylhydrazine hydrochloride is widely employed to create N-tert-butylated heterocycles. It reacts with various substrates, including enaminodiketones to form 1H-pyrazole-5-carboxylates, and with β-CF3-1,3-enynes to produce trifluoromethylated pyrazoles. organic-chemistry.orgmdpi.com The reaction of tert-butylhydrazine with 2-chlorovinyl ketones yields unsymmetrical 1-(tert-butyl)-3- and -5-disubstituted pyrazoles. researchgate.net

The steric bulk of the R1 group on the hydrazine (B178648) is a critical factor influencing reaction rates and, in some cases, the regioselectivity of the cyclization. orgsyn.org The presence of the bulky tert-butyl group in this compound would be expected to significantly influence the steric environment of reactions, potentially directing the regiochemical outcome in the formation of heterocyclic rings.

Table 1: Examples of Heterocycle Synthesis using Related Hydrazine Precursors

| Hydrazine Precursor | Reactant | Product Class | Reference |

|---|---|---|---|

| Benzylhydrazine | 4-Chlorobenzaldehyde and a β-nitrostyrene derivative | 1-Benzyl-3,5-disubstituted-1H-pyrazole | orgsyn.org |

| tert-Butylhydrazine hydrochloride | Unsymmetrical enaminodiketones | 4-Substituted 1H-pyrazole-5-carboxylates | organic-chemistry.org |

| tert-Butylhydrazine | β-CF3-1,3-enynes | 1,4,5-Trisubstituted pyrazoles | mdpi.com |

| tert-Butylhydrazine | Alkyl, halomethyl 2-chlorovinyl ketones | 1-(tert-Butyl)-3(5)-alkylpyrazoles | researchgate.net |

| tert-Butylhydrazine hydrochloride | Indole-3-carboxaldehyde derivatives | 3-(1-tert-Butyl-1H-pyrazol-4-yl)-1H-indole | nih.gov |

Reagent in Carbon-Carbon and Carbon-Nitrogen Bond Formations

The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is central to organic synthesis. Hydrazine derivatives serve as important nucleophiles and precursors for introducing nitrogen functionalities into organic molecules. The methods for forming bonds between nitrogen and aliphatic carbon can be broadly categorized into the reaction of nucleophilic nitrogen with electrophilic carbon, and vice-versa. nptel.ac.in

The development of synthetic methods for multisubstituted hydrazines is crucial for their application as reagents. researchgate.net For example, di-tert-butyl hydrazine-1,2-dicarboxylate can be alkylated to yield mono- or di-substituted derivatives, which in turn are precursors to trisubstituted hydrazines. researchgate.net The protected analog, 1-benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate, is commercially available as a building block, highlighting its role in the controlled construction of C-N bonds to create more complex hydrazine-containing structures. bldpharm.comambeed.com

While direct examples of this compound in specific C-C bond-forming reactions are not prominent in the literature, its structural motifs are relevant to modern synthetic strategies. The benzylic C(sp³)–H bonds present in the molecule are susceptible to functionalization through various catalytic methods, enabling the formation of new C-C or C-N bonds at that position. researchgate.net For instance, manganese-catalyzed reactions have been developed for the synthesis of 1-alkyl substituted isoquinolines using various alkyl hydrazines, although benzylhydrazine itself was found to yield a benzoyl-substituted product via oxidation. rsc.org This reactivity underscores the potential of the benzyl (B1604629) group within this compound to participate in C-H activation/functionalization cascades for C-C and C-N bond formation.

Development of Multifunctionalized Organic Molecules

The synthesis of molecules bearing multiple functional groups is a key objective in modern chemistry, particularly for drug discovery and materials science. This compound, by its very nature, is a multifunctional building block containing a secondary amine, a tertiary amine, a bulky aliphatic group, and an aromatic ring. Its protected form, 1-benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate, is categorized as an organic building block for use in specialty synthesis. bldpharm.com

The strategic use of such building blocks allows for the rapid assembly of chiral and functionally diverse molecules. Research has shown that enantioselective desymmetrization reactions using meso bicyclic hydrazines can produce highly functionalized cyclopentenyl hydrazides, which are valuable chiral building blocks. scholaris.ca These complex hydrazides can be further elaborated, demonstrating how hydrazine-based reagents are integral to the synthesis of multifunctional systems. scholaris.ca

Furthermore, the combination of hydrazine derivatives with other versatile building blocks leads to significant molecular diversity. The reaction of tert-butylhydrazine with fluorine-containing building blocks like β-CF3-1,3-enynes results in a variety of trifluoromethylated pyrazoles, pyrazolines, and pyrazolidines, demonstrating the creation of molecules with both a heterocyclic core and a valuable trifluoromethyl group. mdpi.com It is conceivable that this compound could be used in similar diversity-oriented syntheses to generate novel, multifunctional scaffolds combining the benzyl, tert-butyl, and hydrazine moieties in a single framework.

Table 2: Related Hydrazine Derivatives as Building Blocks for Functionalized Molecules

| Hydrazine Derivative | Application | Resulting Molecular Feature | Reference |

|---|---|---|---|

| 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate | Organic building block for specialty synthesis | Protected hydrazine scaffold for further elaboration | bldpharm.comambeed.com |

| meso Bicyclic hydrazines | Enantioselective desymmetrization | Chiral functionalized cyclopentenyl hydrazides | scholaris.ca |

| tert-Butylhydrazine | Reaction with β-CF3-1,3-enynes | Trifluoromethylated pyrazoles and related heterocycles | mdpi.com |

| 1-Allyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate | Synthetic precursor | Multifunctional molecule with allyl and protected hydrazine groups | uni-muenchen.de |

Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as drugs or natural products, at a late step in their synthesis to rapidly generate analogs with improved properties. nih.govresearchgate.net This approach avoids de novo synthesis for each new derivative, accelerating the exploration of structure-activity relationships. nih.gov

The structural features of this compound make it an interesting candidate for LSF strategies, both as a reagent and as a scaffold to be modified. The benzyl group contains benzylic C(sp³)–H bonds, which are among the more reactive C-H bonds for selective functionalization due to their relatively low bond dissociation energy. nih.gov This allows for the introduction of new functional groups directly onto the benzyl moiety of a larger molecule containing the 1-benzyl-1-tert-butylhydrazinyl substructure.

Conversely, the steric hindrance provided by the tert-butyl group can be a powerful tool for directing regioselectivity in synthetic transformations. rsc.org In the late-stage functionalization of complex aromatic systems, a bulky tert-butyl group has been shown to direct iodination to specific, sterically accessible positions, which can then be used as a handle for further diversification. rsc.org Applied to this compound, the tert-butyl group could influence the regioselectivity of reactions on the benzyl ring or other parts of a molecule to which the hydrazine is attached, making it a useful controller in LSF protocols. While direct examples using this compound in LSF are not yet reported, the principles established with analogous structures suggest a promising potential.

Future Research Directions for 1 Benzyl 1 Tert Butylhydrazine Research

Exploration of Novel and Sustainable Synthetic Routes

The development of new and more environmentally friendly methods for synthesizing hydrazine (B178648) derivatives is a significant area of contemporary research. For 1-Benzyl-1-tert-butylhydrazine, future efforts could focus on moving beyond traditional alkylation strategies, which often involve multiple steps and the use of hazardous reagents.

One promising avenue is the exploration of C-H activation/amination reactions . Recent studies have demonstrated the potential of metal-free, organocatalytic amination of benzylic C-H bonds. researchgate.net Applying such a strategy could, in principle, allow for the direct coupling of a tert-butylhydrazine (B1221602) moiety to toluene (B28343) or a related benzyl (B1604629) precursor, offering a more atom-economical and sustainable route. Another approach could involve the copper-catalyzed aerobic oxidative amidation of benzyl alcohols, which provides a greener alternative to traditional methods. acs.org

Furthermore, the synthesis of substituted hydrazines can be achieved through the reduction of hydrazones. A thesis from Aston University describes a method for preparing 1,2-disubstituted hydrazines, including those with a tert-butyl group, via the reduction of the corresponding hydrazone. aston.ac.uk A documented synthesis of a related compound, N'-t-butyl-N-benzoyl-N'-benzylhydrazine, involves the reaction of 1-benzoyl-2-t-butyl hydrazine with benzyl bromide. prepchem.com This highlights a potential pathway that could be optimized for the direct synthesis of this compound.

Future research should also investigate one-pot or tandem reaction sequences to improve efficiency. For instance, the in-situ generation of reactive intermediates, a strategy that is gaining traction, could be applied to the synthesis of this compound.

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, in-depth mechanistic studies of its formation and subsequent reactions would be highly valuable.

For example, in the context of pyrazole (B372694) synthesis, the steric bulk of the R1 group on the hydrazine significantly impacts the reaction rate and even the isomeric outcome. orgsyn.org While benzylhydrazine (B1204620) reacts smoothly, the more sterically hindered tert-butylhydrazine requires harsher conditions and can lead to different regioisomers. orgsyn.org A detailed mechanistic investigation of reactions involving this compound, which combines both steric and electronic influences, could provide valuable insights into the interplay of these factors in controlling reaction pathways.

Modern analytical techniques, such as in-situ spectroscopy (NMR, IR) and computational modeling, can be employed to probe reaction intermediates and transition states. Kinetic studies would also be instrumental in elucidating the rate-determining steps of synthetic transformations. For instance, kinetic modeling has been effectively used to understand the complex reaction pathways of hydrazine in other contexts, such as its role in NO removal. maxapress.com

Integration with Flow Chemistry and Automation

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. researchgate.netrsc.org The application of flow chemistry to the synthesis of this compound and its derivatives represents a significant area for future research.

The synthesis of hydrazine derivatives often involves unstable or hazardous intermediates. rsc.org Flow reactors, with their small reaction volumes and excellent heat and mass transfer, can mitigate these risks, allowing for the safe handling of reactive species. researchgate.net For example, a multistep continuous flow synthesis has been developed for the preparation of pyrazoles, which involves the in-situ formation of hydrazine intermediates. rsc.org A similar integrated approach could be designed for the synthesis of this compound, potentially starting from readily available precursors and proceeding through a series of automated steps. patsnap.comnih.gov

Furthermore, the integration of online purification and analysis techniques within a flow system can enable rapid reaction optimization and the generation of high-purity compounds. The development of an automated flow synthesis platform for this compound would not only enhance the efficiency and safety of its production but also facilitate the exploration of its reactivity in a high-throughput manner.

Development of Chiral Variants and Asymmetric Synthesis

The introduction of chirality into hydrazine scaffolds opens up possibilities for their use in asymmetric synthesis and as chiral ligands for metal catalysts. nih.govchemistryviews.orgresearchgate.netnih.gov The development of chiral variants of this compound is a compelling direction for future research.

Asymmetric hydrogenation of hydrazones is a well-established and efficient method for producing chiral hydrazines. chemistryviews.orgresearchgate.netacs.org This approach could be adapted to synthesize enantiomerically enriched versions of this compound. For instance, a chiral catalyst, such as a rhodium or nickel complex with a chiral phosphine (B1218219) ligand, could be employed for the asymmetric hydrogenation of a suitable hydrazone precursor. chemistryviews.orgnih.govacs.org

Another strategy involves the use of chiral auxiliaries. N-tert-butanesulfinyl imines have proven to be versatile intermediates in the asymmetric synthesis of a wide range of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov A similar approach, perhaps starting from a chiral benzylamine (B48309) or tert-butylhydrazine derivative, could be explored for the stereocontrolled synthesis of chiral this compound analogues. The synthesis of chiral 1-substituted-tetrahydro-b-carbolines has been achieved through various stereoselective methods, providing a roadmap for developing asymmetric routes to other complex nitrogen-containing molecules. semanticscholar.org

The resulting chiral hydrazines could then be evaluated as catalysts or ligands in asymmetric transformations, potentially leading to the discovery of new and efficient stereoselective reactions.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity that can be difficult to obtain experimentally. researchgate.net For this compound, advanced computational modeling can play a significant role in predicting its behavior and guiding experimental work.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the geometric and electronic structure of the molecule, providing information about bond lengths, bond angles, and charge distribution. These calculations can also be used to explore the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and predict the feasibility of different reaction pathways. mdpi.com For example, computational studies have been used to understand the intermolecular interactions and conformational preferences of related hydrazine derivatives. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the properties and potential applications of this compound and its derivatives. researchgate.net By correlating molecular descriptors with observed activities, these models can guide the design of new compounds with desired characteristics. The development of lumped parameter models, as has been done for hydrazine reaction chambers, could also be adapted to predict the dynamic behavior of reactions involving this compound under various conditions. sae.org

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzyl-1-tert-butylhydrazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with benzyl and tert-butyl precursors. For example, hydrazine hydrate can be refluxed with esters in ethanol to form benzohydrazides, followed by functionalization with tert-butyl groups . Key parameters include solvent choice (e.g., ethanol for reflux), stoichiometric ratios, and recrystallization conditions. Monitoring via HPLC or NMR during intermediate steps ensures purity. Evidence from analogous compounds (e.g., 1-Benzyl-4-hydrazinylpiperidine) suggests using benzyl chloride for N-benzylation and tert-butyl bromide for alkylation under inert atmospheres to avoid side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- NMR : Assign peaks for benzyl protons (δ 7.2–7.4 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous hydrazines (e.g., tert-butylhydrazine hydrochloride) require:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In airtight containers under nitrogen to prevent oxidation.

- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials .

Advanced Research Questions

Q. How do substituent effects on the benzyl or tert-butyl groups influence the bioactivity of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies on similar compounds (e.g., 1-(substituted benzoyl)-2-benzoyl-1-tert-butylhydrazines) reveal that:

- Hydrophobicity (logP) enhances membrane permeability.

- Electron-withdrawing groups (e.g., -NO₂) at ortho positions increase larvicidal activity.

- Steric hindrance from meta/para substituents reduces activity. Use Hansch analysis or 3D-QSAR models to correlate substituent parameters (σ, π, V) with bioassay data .

Q. What mechanistic insights exist for the oxidative degradation pathways of this compound?

- Methodological Answer : Study degradation under controlled oxidative conditions (e.g., H₂O₂, UV light). Monitor intermediates via LC-MS:

- Primary Pathway : Cleavage of the N-N bond, yielding benzylamine and tert-butylamine.

- Secondary Pathway : Formation of nitroso derivatives. Compare with degradation patterns of structurally related hydrazines (e.g., phenylhydrazines) using kinetic isotope effects or radical trapping experiments .

Q. How can researchers resolve contradictions in reported data on the compound’s stability or reactivity?

- Methodological Answer : Conduct controlled reproducibility studies:

- Variable Testing : Adjust humidity, temperature, and light exposure to identify instability triggers.

- Cross-Validation : Compare NMR data across labs using standardized protocols (e.g., NIST reference materials).

- Meta-Analysis : Reconcile discrepancies in literature (e.g., conflicting logP values) by re-evaluating experimental conditions or computational methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.